methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate
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Overview
Description
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a derivative of the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one Similar compounds have shown antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
Biochemical Pathways
The disruption of biological membrane systems suggests that it may interfere with the normal functioning of the cell membrane, affecting processes such as nutrient uptake, waste excretion, and cellular communication .
Result of Action
recalcitrans , which could lead to cell death.
Preparation Methods
The synthesis of methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate typically involves the reaction of 3,4-dihydroquinoline with a suitable ester derivative. One common method is the Castagnoli–Cushman reaction, which involves the condensation of an imine with a cyclic anhydride to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 3,4-dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Comparison with Similar Compounds
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate can be compared with other quinoline derivatives such as:
3,4-Dihydroquinolin-2-one: This compound has similar biological activities but differs in its chemical structure and reactivity.
8-Hydroxy-3,4-dihydroquinolin-2-one: Known for its antimicrobial properties, this compound has an additional hydroxyl group that enhances its solubility and reactivity.
8-Methoxy-3,4-dihydroquinolin-2-one: This derivative has a methoxy group that influences its pharmacokinetic properties and biological activity.
This compound stands out due to its unique ester group, which allows for further chemical modifications and enhances its versatility in various applications.
Properties
IUPAC Name |
methyl 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)9-8-13(16)15-10-4-6-11-5-2-3-7-12(11)15/h2-3,5,7H,4,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWOLRIQHJINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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